2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride
Overview
Description
2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride is a synthetic compound with a pyrimidine core, substituted with piperidin-4-ylmethoxy groups at the 4 and 6 positions and a methylthio group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as β-diketones and amidines.
Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a methylating agent.
Attachment of Piperidin-4-ylmethoxy Groups: The piperidin-4-ylmethoxy groups are attached through nucleophilic substitution reactions, where the pyrimidine core reacts with piperidin-4-ylmethanol under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine core can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The piperidin-4-ylmethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trisubstituted Pyrimidines: These compounds have similar structural features but different substituents, leading to varied biological activities.
Piperidine Derivatives: Compounds with piperidine moieties that exhibit diverse pharmacological properties.
Uniqueness
2-(Methylthio)-4,6-bis(piperidin-4-ylmethoxy)pyrimidine dihydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its dual piperidin-4-ylmethoxy groups and methylthio substitution make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methylsulfanyl-4,6-bis(piperidin-4-ylmethoxy)pyrimidine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2S.2ClH/c1-24-17-20-15(22-11-13-2-6-18-7-3-13)10-16(21-17)23-12-14-4-8-19-9-5-14;;/h10,13-14,18-19H,2-9,11-12H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXKXVJHQPLXKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)OCC2CCNCC2)OCC3CCNCC3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.